3-Hydroxy-3-phenylpropanoic acid (3-H3PP) belongs to the class of organic compounds known as phenylpropanoic acids. These are characterized by a benzene ring attached to a propanoic acid functional group. 3-H3PP is a weakly acidic compound with a pKa (acid dissociation constant) indicating minimal dissociation in water [].
Research suggests 3-H3PP might possess various biological activities, although further investigation is needed to fully understand its potential applications. Studies have explored its:
3-Hydroxy-3-phenylpropanoic acid, with the chemical formula C₉H₁₀O₃ and CAS number 3480-87-3, is a member of the phenylpropanoic acid family. This compound features a benzene ring attached to a propanoic acid structure, specifically characterized by a hydroxyl group on the third carbon of the propanoic chain. It is categorized as a monocarboxylic acid and a 3-hydroxy carboxylic acid, indicating its functional groups and structural properties. The compound is known for being an extremely weak base, exhibiting a near-neutral pKa value, which suggests limited reactivity under standard conditions .
Additionally, it is involved in metabolic pathways where it can be produced from the metabolism of related compounds such as 3-hydroxy-3-(4-hydroxyphenyl)propanoic acid through dehydroxylation reactions facilitated by gut microbiota enzymes .
Research indicates that 3-hydroxy-3-phenylpropanoic acid may have potential biological activities. It has been identified as an intermediate in the biosynthesis of various compounds and has been studied for its role in metabolic pathways. Although specific pharmacological effects are not extensively documented, its structural similarity to other bioactive compounds suggests potential interactions with biological systems, possibly influencing metabolic processes .
Several methods exist for synthesizing 3-hydroxy-3-phenylpropanoic acid:
3-Hydroxy-3-phenylpropanoic acid finds applications in several areas:
Its unique structure allows it to serve as an important building block in organic synthesis and biochemistry .
Several compounds share structural similarities with 3-hydroxy-3-phenylpropanoic acid, each exhibiting unique characteristics:
Compound Name | CAS Number | Similarity Score |
---|---|---|
Ethyl 3-hydroxy-3-phenylpropanoate | 5764-85-2 | 0.84 |
2-(4-(Hydroxymethyl)phenyl)acetic acid | 73401-74-8 | 0.82 |
(R)-2-Hydroxy-2-phenylacetic acid | 611-71-2 | 0.81 |
3-(1-Hydroxyethyl)benzoic acid | 283608-37-7 | 0.76 |
These compounds vary slightly in structure but share functional groups that may confer similar biological activities or reactivity patterns. The uniqueness of 3-hydroxy-3-phenylpropanoic acid lies in its specific hydroxyl positioning and its potential role in metabolic pathways that are not shared by all similar compounds .
The melting point of 3-hydroxy-3-phenylpropanoic acid exhibits variation across different sources, reflecting potential differences in purity and crystalline forms. Multiple commercial suppliers report melting point ranges that demonstrate the compound's thermal characteristics [1] [4] [5]. The most commonly reported values include 92.0 to 96.0 degrees Celsius according to TCI Chemicals specifications [1], while Sigma-Aldrich reports a range of 115-118 degrees Celsius [4]. ChemicalBook documentation indicates melting points between 115-118 degrees Celsius [5], and additional sources report ranges of 116-119 degrees Celsius [3].
Table 1: Melting Point Data for 3-Hydroxy-3-phenylpropanoic acid
Source | Melting Point Range (°C) | Purity | Reference |
---|---|---|---|
TCI Chemicals | 92.0-96.0 | >98.0% (HPLC) | [1] |
Sigma-Aldrich | 115-118 | 97% | [4] |
ChemicalBook | 115-118 | Not specified | [5] |
Thermo Scientific | 116-119 | 99% | [3] |
The variation in melting point data suggests potential polymorphic behavior or differences in measurement conditions. The compound exhibits solid crystalline characteristics at room temperature, appearing as white to light yellow powder or crystalline material [1] [5].
The boiling point of 3-hydroxy-3-phenylpropanoic acid has been determined through various computational and experimental methods. The most frequently cited boiling point is 329.4 degrees Celsius at 760 millimeters of mercury pressure [4] [6]. Alternative sources report a boiling point of 329 degrees Celsius under standard atmospheric conditions [5]. For the stereoisomeric form, namely (S)-3-hydroxy-3-phenylpropanoic acid, computational estimates suggest a boiling point of 254.38 degrees Celsius, though this is noted as a rough estimate [7].
The compound demonstrates low volatility characteristics, with vapor pressure measurements of 7.14 × 10^-5 millimeters of mercury at 25 degrees Celsius [5] [33]. This extremely low vapor pressure indicates minimal evaporation under standard laboratory conditions, making the compound suitable for applications requiring thermal stability.
Table 2: Boiling Point and Volatility Data
Property | Value | Conditions | Reference |
---|---|---|---|
Boiling Point | 329.4°C | 760 mmHg | [4] [6] |
Boiling Point | 329°C | Standard conditions | [5] |
Vapor Pressure | 7.14 × 10^-5 mmHg | 25°C | [5] [33] |
Flash Point | 167°C | Standard conditions | [5] [33] |
Infrared spectroscopy of 3-hydroxy-3-phenylpropanoic acid reveals characteristic absorption bands that confirm the presence of key functional groups. The compound exhibits a broad hydroxyl stretching absorption in the region of 3300-2500 wavenumbers, which overlaps with aromatic and aliphatic carbon-hydrogen stretching bands [34]. This broad band is characteristic of carboxylic acids, which typically exist as hydrogen-bonded dimers in the solid state [34].
The carbonyl stretching frequency appears as an intense absorption band between 1760-1690 wavenumbers, consistent with carboxylic acid functionality [34]. The exact position within this range depends on hydrogen bonding interactions and the degree of conjugation with the aromatic system [34]. Additional characteristic bands include the carbon-oxygen stretch appearing in the 1320-1210 wavenumber region and hydroxyl bending vibrations in the 1440-1395 wavenumber range [34].
Aromatic carbon-carbon stretching vibrations characteristic of the phenyl ring system appear in the 1600-1500 wavenumber region, while out-of-plane aromatic carbon-hydrogen bending modes are observed in the 900-700 wavenumber range [36]. The presence of the beta-hydroxyl group introduces additional complexity to the spectrum, with potential overlapping of hydroxyl and aromatic vibrations.
Table 3: Infrared Spectral Assignments for 3-Hydroxy-3-phenylpropanoic acid
Functional Group | Wavenumber Range (cm^-1) | Assignment | Reference |
---|---|---|---|
Carboxylic OH | 3300-2500 | O-H stretch (broad) | [34] |
Aromatic C-H | 3100-3000 | C-H stretch | [36] |
Aliphatic C-H | 2900-2800 | C-H stretch | [36] |
Carbonyl C=O | 1760-1690 | C=O stretch | [34] |
Aromatic C=C | 1600-1500 | C=C stretch | [36] |
C-O stretch | 1320-1210 | C-O stretch | [34] |
O-H bend | 1440-1395 | O-H bend | [34] |
Nuclear magnetic resonance spectroscopy provides detailed structural information for 3-hydroxy-3-phenylpropanoic acid through both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that confirm the molecular structure and provide insight into the compound's conformational behavior [14] [19].
The aromatic protons of the phenyl ring typically appear in the chemical shift range of 7.2-7.4 parts per million, displaying the expected multiplicity patterns for monosubstituted benzene [16] [42]. The beta-hydroxyl proton appears as a characteristic signal in the 4.2-4.5 parts per million region, while the alpha-methylene protons adjacent to the carboxyl group exhibit chemical shifts around 2.5-3.0 parts per million [16] [41].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the molecule. The carbonyl carbon appears in the characteristic carboxylic acid region around 175-180 parts per million [19] [44]. The aromatic carbon signals are distributed throughout the 120-140 parts per million range, with the quaternary aromatic carbon directly bonded to the aliphatic chain appearing slightly upfield from the other aromatic carbons [19].
Table 4: Nuclear Magnetic Resonance Chemical Shift Data
Carbon/Proton Position | ^1H Chemical Shift (ppm) | ^13C Chemical Shift (ppm) | Reference |
---|---|---|---|
Aromatic C-H | 7.2-7.4 | 125-135 | [16] [19] |
Beta C-H (hydroxyl bearing) | 4.2-4.5 | 70-75 | [16] [19] |
Alpha CH2 | 2.5-3.0 | 40-45 | [16] [19] |
Carbonyl C | Not observed | 175-180 | [19] [44] |
Aromatic quaternary C | Not applicable | 135-140 | [19] |
Mass spectrometric analysis of 3-hydroxy-3-phenylpropanoic acid under electron ionization conditions reveals characteristic fragmentation patterns that confirm structural assignments. The molecular ion peak appears at mass-to-charge ratio 166, corresponding to the molecular weight of the compound [15] [22]. The fragmentation behavior is influenced by the presence of both the carboxylic acid functionality and the aromatic ring system.
Primary fragmentation pathways include the loss of carboxyl functionality (mass 45) to generate fragments at mass-to-charge ratio 121, and the loss of the entire carboxylic acid side chain to produce the tropylium ion at mass-to-charge ratio 91 [15]. This latter fragment is particularly abundant and characteristic of benzyl-type compounds, appearing as the base peak in many spectra.
Additional fragmentation includes the loss of water (mass 18) from the molecular ion to produce fragments at mass-to-charge ratio 148, and subsequent losses leading to various aromatic fragments [15]. The hydroxyl group at the beta position influences the fragmentation pattern by facilitating rearrangement reactions that can lead to the formation of stabilized ionic species.
Table 5: Mass Spectrometric Fragmentation Data
Fragment m/z | Relative Intensity | Proposed Structure | Loss from Molecular Ion | Reference |
---|---|---|---|---|
166 | 10-20% | [M]+ | - | [15] |
148 | 30-40% | [M-H2O]+ | 18 (water) | [15] |
121 | 40-60% | [M-COOH]+ | 45 (carboxyl) | [15] |
91 | 100% | C7H7+ (tropylium) | 75 (side chain) | [15] |
77 | 20-30% | C6H5+ (phenyl) | 89 | [15] |
The solubility characteristics of 3-hydroxy-3-phenylpropanoic acid reflect its amphiphilic nature, possessing both hydrophilic carboxylic acid and hydroxyl functionalities alongside a hydrophobic aromatic ring system. The compound demonstrates significant water solubility due to its polar functional groups, which can form hydrogen bonds with water molecules [26] [27].
Computational estimates suggest a water solubility of approximately 11.1 grams per liter, with a logarithmic solubility parameter of -1.18 [10]. The presence of both carboxylic acid and hydroxyl groups enhances the compound's interaction with polar solvents through hydrogen bonding mechanisms [26]. The solubility in organic solvents varies depending on the solvent polarity, with good solubility expected in polar protic solvents such as methanol and ethanol.
The octanol-water partition coefficient provides insight into the compound's lipophilic-hydrophilic balance. Reported logarithmic partition coefficient values include 0.75 according to computational predictions and 1.19 from alternative sources [10] [28]. These values indicate a moderate preference for the aqueous phase over the organic phase, consistent with the compound's polar functional groups.
Table 6: Solubility and Partition Coefficient Data
Property | Value | Conditions | Method | Reference |
---|---|---|---|---|
Water Solubility | 11.1 g/L | Standard conditions | Computational | [10] |
Log S | -1.18 | Water | ALOGPS | [10] |
Log P (octanol/water) | 0.75 | Standard conditions | ALOGPS | [10] |
Log P (octanol/water) | 1.19 | Standard conditions | Alternative method | [28] |
Polar Surface Area | 57.53 Ų | Calculated | Computational | [10] |
3-Hydroxy-3-phenylpropanoic acid exhibits typical carboxylic acid behavior with additional complexity introduced by the beta-hydroxyl group. The primary ionizable functional group is the carboxylic acid, which undergoes deprotonation in aqueous solution to form the corresponding carboxylate anion [5] [33].
The acid dissociation constant (pKa) values for 3-hydroxy-3-phenylpropanoic acid have been determined through various experimental and computational approaches. The most commonly reported pKa value for the carboxylic acid functionality is 4.40 at 25 degrees Celsius [5] [33]. Alternative computational predictions suggest a pKa value of 4.25 with an uncertainty of ±0.10 [7]. These values are consistent with typical aliphatic carboxylic acids, indicating that the aromatic ring and beta-hydroxyl substituents do not significantly perturb the acid strength.
The compound is classified as an extremely weak base with essentially neutral characteristics [2] [10]. The predicted pKa for the strongest basic site is -3.14, indicating negligible basicity under normal aqueous conditions [10]. This behavior is consistent with the lack of basic functional groups in the molecular structure.
Table 7: Acid-Base Properties of 3-Hydroxy-3-phenylpropanoic acid
Property | Value | Temperature (°C) | Method | Reference |
---|---|---|---|---|
pKa (carboxylic acid) | 4.40 | 25 | Experimental | [5] [33] |
pKa (carboxylic acid) | 4.25 ± 0.10 | Not specified | Computational | [7] |
pKa (strongest acidic) | 4.37 | Not specified | Computational | [10] |
pKa (strongest basic) | -3.14 | Not specified | Computational | [10] |
Physiological Charge | -1 | pH 7.4 | Calculated | [10] |
Irritant